REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3](O)[CH:2]=1.[OH-:9].[Na+].CS(C)=O.Cl[CH2:16][CH2:17][CH2:18][Si:19]([CH3:24])([O:22][CH3:23])[O:20][CH3:21]>C1(C)C=CC=CC=1>[NH2:7][C:6]1[CH:1]=[C:2]([CH:3]=[CH:4][CH:5]=1)[O:9][CH2:16][CH2:17][CH2:18][Si:19]([CH3:24])([O:22][CH3:23])[O:20][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)O
|
Name
|
|
Quantity
|
0.54 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100.4 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove all of the water present
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation
|
Type
|
ADDITION
|
Details
|
was added dropwise while the reaction mixture
|
Type
|
ADDITION
|
Details
|
completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any solid material
|
Type
|
CUSTOM
|
Details
|
The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C
|
Type
|
CUSTOM
|
Details
|
boiling from 230° to 235° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(OCCC[Si](OC)(OC)C)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |